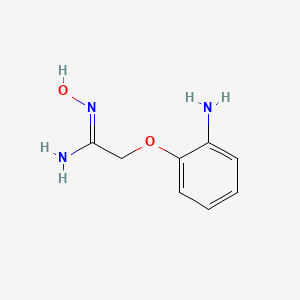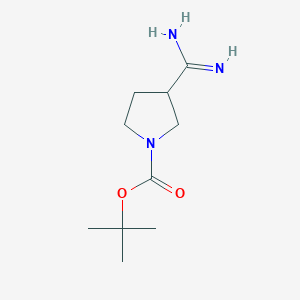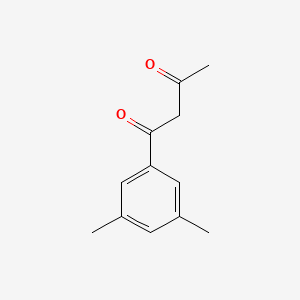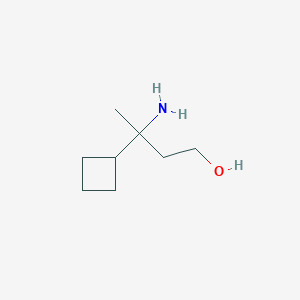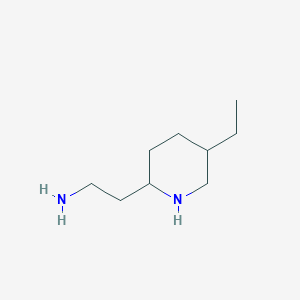
2-(5-Ethylpiperidin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-amine typically involves the reaction of piperidine derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylpiperidin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(5-Ethylpiperidin-2-yl)ethan-1-amine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(5-Ethylpiperidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinyl)ethanamine
- N-(2-Aminoethyl)piperidine
- 1-(2-Aminoethyl)piperidine
Uniqueness
2-(5-Ethylpiperidin-2-yl)ethan-1-amine is unique due to its specific ethyl substitution on the piperidine ring, which can confer different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(5-ethylpiperidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H20N2/c1-2-8-3-4-9(5-6-10)11-7-8/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
AXUPYWXAAIMZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(NC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

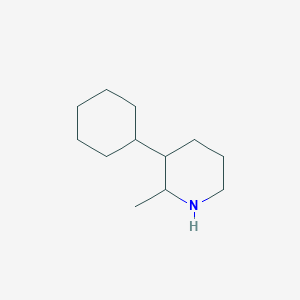
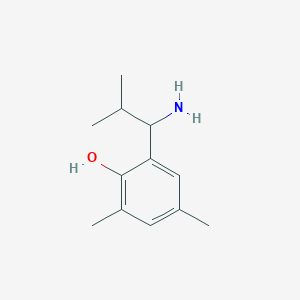
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)



